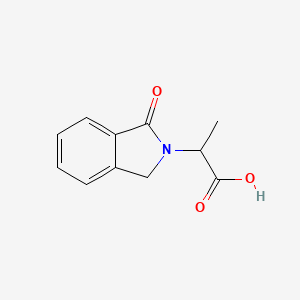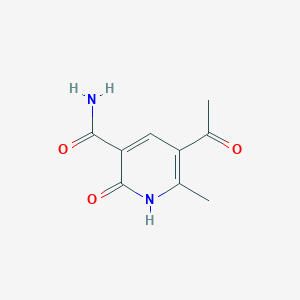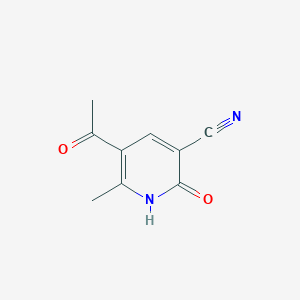
1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid
Descripción general
Descripción
The compound "1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with various diketones or ketoesters. For instance, the synthesis of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good product at 63% . Similarly, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved a cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis . These methods suggest that the target compound could be synthesized through similar cyclocondensation reactions followed by appropriate functional group transformations.
Molecular Structure Analysis
X-ray diffraction (XRD) analysis is a common technique used to determine the molecular structure of pyrazole derivatives. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using XRD, revealing its crystalline form . The molecular geometry, vibrational frequencies, and chemical shift values can also be calculated using computational methods such as Hartree–Fock (HF) and density functional theory (DFT), which provide a detailed understanding of the molecular structure and electronic properties .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be explored through various chemical reactions. For instance, the synthesis of new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid involved cyclocondensation reactions with hydrazine hydrate and subsequent reactions with β-diketones, β-ketoesters, and other reagents . These reactions demonstrate the versatility of pyrazole compounds in forming new chemical entities with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure and substituents. Photophysical studies, such as emission spectra and solvatochromic shifts, provide information on the optical properties and solvent interactions of these compounds . Theoretical calculations, including the evaluation of the HOMO-LUMO energy gap, can predict the electronic transitions and potential nonlinear optical properties . Additionally, the crystal packing and hydrogen bonding patterns observed in the crystal structures contribute to the stability and solubility of the compounds .
Aplicaciones Científicas De Investigación
Optical Nonlinearity and Material Science
- A study by Chandrakantha et al. (2013) focused on synthesizing a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds structurally similar to 1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid. They found that these compounds exhibit significant optical nonlinearity, indicating potential applications in optical limiting and material science. Specifically, compound 3c, which contains a carboxylic acid group and ester substituent, showed maximum nonlinearity, suggesting its utility in optical devices (Chandrakantha et al., 2013).
Spectral and Structural Investigations
- Viveka et al. (2016) conducted experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of the compound . They used techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction for characterizing the compound. This research provides insight into the structural and spectral properties of pyrazole carboxylic acids, which are crucial for understanding their potential applications in various scientific fields (Viveka et al., 2016).
Crystal Structures of Pyrazolines
- A study by Loh et al. (2013) on the crystal structures of N-substituted pyrazolines, including compounds similar to the one , provided valuable information on the molecular conformation and potential applications of these compounds. The research indicated the importance of the dihedral angles formed between the pyrazole and the substituted rings, which could influence the compound's reactivity and interaction with other molecules (Loh et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-15(16(20)21)10-14(18-19)11-4-2-1-3-5-11/h1-10H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTSJINMYBCNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377783 | |
| Record name | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid | |
CAS RN |
618101-91-0 | |
| Record name | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618101-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMOPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid](/img/structure/B1333088.png)

![3-[2-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1333090.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1333092.png)
![3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1333094.png)
![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B1333097.png)
![2-[2-(1,3-Benzodioxol-5-yl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1333098.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)




